
2-(4-Ethylcyclohexyl)-2-methylpropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylcyclohexyl)-2-methylpropanal is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with an ethyl group at the 4-position and a methylpropanal group at the 2-position. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylcyclohexyl)-2-methylpropanal can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions include moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the formation of by-products.
化学反応の分析
Types of Reactions
2-(4-Ethylcyclohexyl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2-(4-Ethylcyclohexyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-(4-Ethylcyclohexyl)-2-methylpropanal involves its interaction with specific molecular targets. The aldehyde group in the compound can form covalent bonds with nucleophilic sites in enzymes or other proteins, leading to changes in their activity. The cyclohexane ring provides structural stability and influences the compound’s reactivity.
類似化合物との比較
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
4-Ethylcyclohexanol: A cyclohexane derivative with an ethyl group and a hydroxyl group.
2-Methylpropanal: An aldehyde with a branched structure.
Uniqueness
2-(4-Ethylcyclohexyl)-2-methylpropanal is unique due to its specific substitution pattern, which combines the properties of both cyclohexane and aldehyde functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
特性
分子式 |
C12H22O |
|---|---|
分子量 |
182.30 g/mol |
IUPAC名 |
2-(4-ethylcyclohexyl)-2-methylpropanal |
InChI |
InChI=1S/C12H22O/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h9-11H,4-8H2,1-3H3 |
InChIキー |
BAZUZJSUNSEODB-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C(C)(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


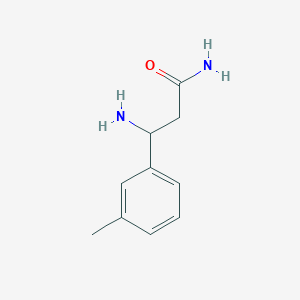

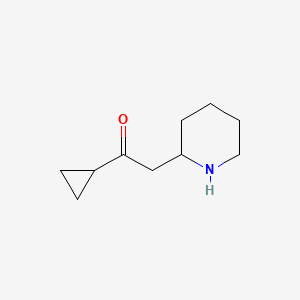
![4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13316500.png)
![1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane](/img/structure/B13316501.png)
![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane](/img/structure/B13316502.png)
amine](/img/structure/B13316505.png)
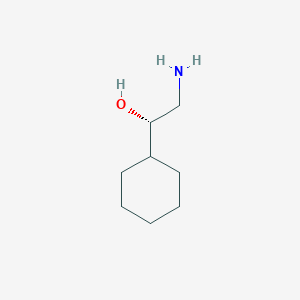
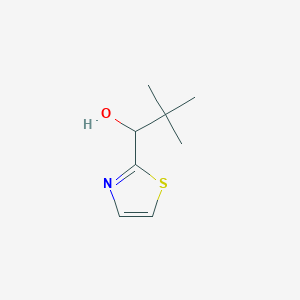
![1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13316521.png)
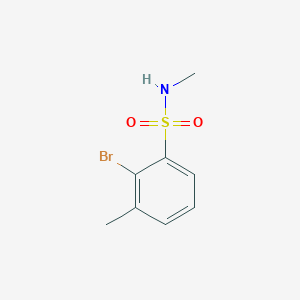
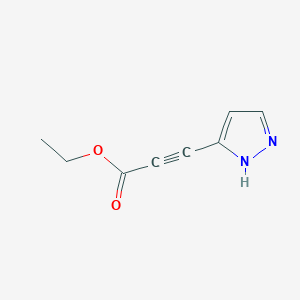
![3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13316544.png)
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
